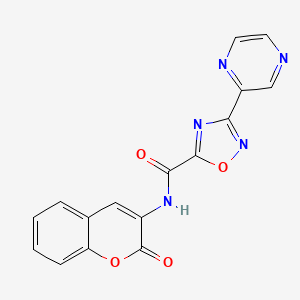

N-(2-oxo-2H-chromen-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Description

N-(2-oxo-2H-chromen-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a coumarin (2-oxo-2H-chromen-3-yl) moiety linked via a carboxamide bridge to a 1,2,4-oxadiazole ring substituted with a pyrazine group. This structure combines aromaticity from the coumarin and pyrazine systems with the bioisosteric 1,2,4-oxadiazole ring, which is known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name |

N-(2-oxochromen-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N5O4/c22-14(15-20-13(21-25-15)11-8-17-5-6-18-11)19-10-7-9-3-1-2-4-12(9)24-16(10)23/h1-8H,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMSEJHVAOSRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the cyclization of salicylaldehyde with acetic anhydride

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Production of reduced forms of the compound.

Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound's unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-oxo-2H-chromen-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its coumarin substituent. Key analogues include:

N-(3-Fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

- Substituent : 3-Fluoro-4-methylphenyl group.

- Fluorine’s electron-withdrawing effects may also influence electronic properties of the aromatic system .

N-(4-Sulfamoylphenyl)-2-cyanoacetamide Derivatives (e.g., Compounds 13a–e)

- Substituents : Sulfamoylphenyl with variations (e.g., 4-methyl, 4-methoxy).

- Key Differences : The sulfamoyl group introduces polarity, enhancing water solubility. The absence of an oxadiazole ring in these derivatives reduces metabolic stability compared to the target compound .

Trifluoromethyl-Benzamide-Oxadiazole Derivatives (e.g., from )

- Substituents : Cyclopropylmethyl and 3,5-bis(trifluoromethyl)benzoyl groups.

- Key Differences: Trifluoromethyl groups confer high electronegativity and stability against oxidative degradation.

Physicochemical Properties

*Calculated based on molecular formulas from , and 7.

Q & A

Q. Optimization strategies :

- Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to favor product formation .

- Use HPLC purification to isolate the target compound from byproducts .

Basic: Which analytical techniques are critical for characterizing the compound and verifying its structural integrity?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy :

- 1H/13C NMR to confirm substituent positions and verify coupling between chromenone and oxadiazole moieties .

- High-Resolution Mass Spectrometry (HR-MS) :

- Infrared (IR) spectroscopy :

- Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) .

Advanced: How does the electronic configuration of the pyrazine and oxadiazole moieties influence the compound's reactivity and interaction with biological targets?

Methodological Answer:

- Pyrazine : The electron-deficient aromatic ring enhances hydrogen-bonding interactions with biological targets (e.g., kinase active sites) .

- Oxadiazole : The 1,2,4-oxadiazole core acts as a bioisostere for ester or amide groups, improving metabolic stability .

Q. Experimental validation :

- Perform docking studies (e.g., AutoDock Vina) to map interactions with target proteins like GSK-3β .

- Compare activity with analogs lacking pyrazine (e.g., pyridine-substituted derivatives) to isolate electronic effects .

Advanced: What strategies resolve discrepancies in biological activity data across different studies?

Methodological Answer:

- Standardize assay conditions :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) .

- Dose-response validation :

- Repeat experiments with gradient concentrations (e.g., 1–100 µM) to confirm IC50 reproducibility .

- Meta-analysis :

- Cross-reference data with structurally similar compounds (e.g., chromenone derivatives) to identify trends in SAR .

Advanced: How can in silico methods predict the compound's pharmacokinetics and toxicity profiles?

Methodological Answer:

- ADMET prediction tools :

- Toxicity screening :

- Apply ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .

- Validation : Compare computational results with in vitro assays (e.g., Ames test for mutagenicity) .

Advanced: How do structural modifications (e.g., substituent variation) affect bioactivity?

Methodological Answer:

- Substituent effects :

- Electron-withdrawing groups (e.g., -NO₂) on pyrazine enhance kinase inhibition but may increase toxicity .

- Bulky substituents on chromenone improve selectivity for cancer cell lines .

- Experimental design :

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Anticancer research :

- Evaluate apoptosis induction via flow cytometry (Annexin V/PI staining) in leukemia models .

- Antimicrobial studies :

- Test against Gram-negative pathogens (e.g., E. coli) using broth microdilution assays .

- Target identification :

- Employ thermal shift assays to identify binding partners in proteome-wide screens .

Advanced: How to design assays to evaluate the compound's selectivity against off-target proteins?

Methodological Answer:

- Kinase profiling :

- Cellular thermal shift assay (CETSA) :

- Monitor target engagement in live cells by quantifying protein denaturation .

- Counter-screening :

- Test against unrelated enzymes (e.g., carbonic anhydrase) to rule out non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.